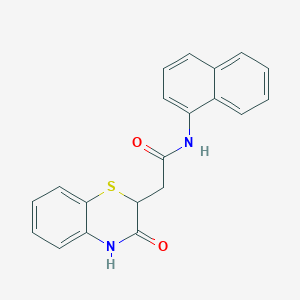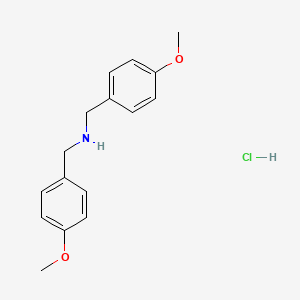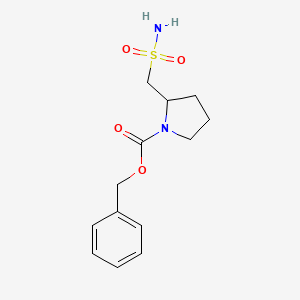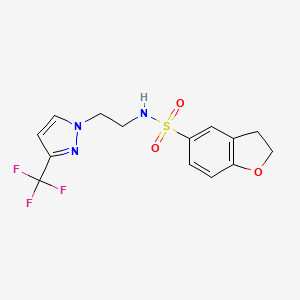![molecular formula C25H23ClN6O3 B2359784 3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide CAS No. 1207007-29-1](/img/no-structure.png)
3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C25H23ClN6O3 and its molecular weight is 490.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Physical Properties
- In a study by Uzbekov et al. (2013), a related sesquiterpene was isolated from pathogen-infected tissue, which highlights the potential of exploring similar compounds for their structural and physical characteristics. This research could provide insight into the molecular structure and stability of such compounds (Uzbekov et al., 2013).
Anticonvulsant Properties
- A study by Idris et al. (2011) on similar compounds revealed their effectiveness in mouse models against seizures. This suggests the potential use of such compounds in developing anticonvulsant drugs (Idris et al., 2011).
Antimicrobial and Antifungal Activities
- Dawbaa et al. (2021) synthesized novel derivatives and investigated their antimicrobial activity. Compounds with similar structures showed significant antibacterial and anticandidal effects, indicating their potential as antimicrobial agents (Dawbaa et al., 2021).
- Another study by Baranovskyi et al. (2018) found that certain propanamide derivatives exhibit antibacterial and antifungal properties, which can be relevant for the development of new antimicrobial drugs (Baranovskyi et al., 2018).
Potential in Cancer Research
- Katariya et al. (2021) explored compounds incorporating a similar chlorophenyl fragment for their anticancer activities. This research suggests the potential role of such compounds in developing new cancer treatments (Katariya et al., 2021).
Nonlinear Optical Materials
- Research by Prabhu et al. (2000) on N-(2-Chlorophenyl)-(1-Propanamide) suggests that similar compounds could be explored for their applications in non-linear optical materials, which are significant in the field of photonics (Prabhu et al., 2000).
Eigenschaften
CAS-Nummer |
1207007-29-1 |
|---|---|
Molekularformel |
C25H23ClN6O3 |
Molekulargewicht |
490.95 |
IUPAC-Name |
3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C25H23ClN6O3/c1-34-21-8-3-16(13-22(21)35-2)15-27-24(33)10-9-23-28-29-25-20-14-19(17-4-6-18(26)7-5-17)30-32(20)12-11-31(23)25/h3-8,11-14H,9-10,15H2,1-2H3,(H,27,33) |
InChI-Schlüssel |
PHLCWYBXVPHLCS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2359701.png)
![1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2359704.png)
![6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2359705.png)





![Ethyl 4-[2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2359714.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2359716.png)
![1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2359721.png)



